

Pharmacological Profile of TXY541: An In-depth Technical Guide

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Compound of Interest

Compound Name: **TXY541**

Cat. No.: **B15567431**

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Abstract

TXY541 is a novel prodrug of the potent FtsZ inhibitor, PC190723. Developed to overcome the poor pharmaceutical properties of its parent compound, **TXY541** demonstrates enhanced solubility and oral bioavailability, establishing it as a promising candidate for the treatment of staphylococcal infections, including those caused by methicillin-resistant *Staphylococcus aureus* (MRSA). This document provides a comprehensive overview of the pharmacological profile of **TXY541**, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and toxicological data. The experimental protocols for key studies are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising antibacterial agent.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health. The bacterial cell division protein FtsZ has emerged as a novel and attractive target for new antibacterial agents due to its essential role in bacterial cytokinesis and its high conservation across many bacterial species. PC190723 is a benzamide derivative that potently inhibits FtsZ, leading to bactericidal activity against staphylococci. However, its clinical development has been hampered by poor drug-like properties, including low aqueous solubility.

TXY541, a 1-methylpiperidine-4-carboxamide derivative of PC190723, was designed as a prodrug to improve these characteristics. This strategic modification leads to significantly increased solubility and enables oral administration, marking a significant advancement in the development of FtsZ-targeting antibacterials.

Mechanism of Action

TXY541 is a prodrug that is chemically converted to its active form, PC190723, under physiological conditions. The active metabolite, PC190723, targets and inhibits the function of FtsZ, a key protein in bacterial cell division.

FtsZ Inhibition by PC190723

FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The dynamic assembly and disassembly of the Z-ring are crucial for bacterial cytokinesis. PC190723 disrupts this process by binding to FtsZ and stabilizing the FtsZ polymers. This stabilization prevents the disassembly of the polymers, leading to the formation of non-functional, aberrant FtsZ structures and ultimately inhibiting cell division, resulting in bacterial cell death. The IC₅₀ value for the inhibition of FtsZ GTPase activity by PC190723 has been determined to be 55 nM.

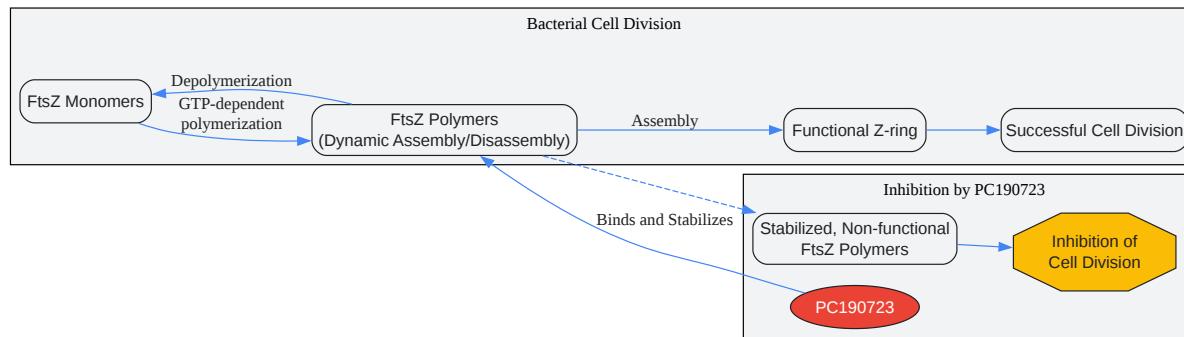
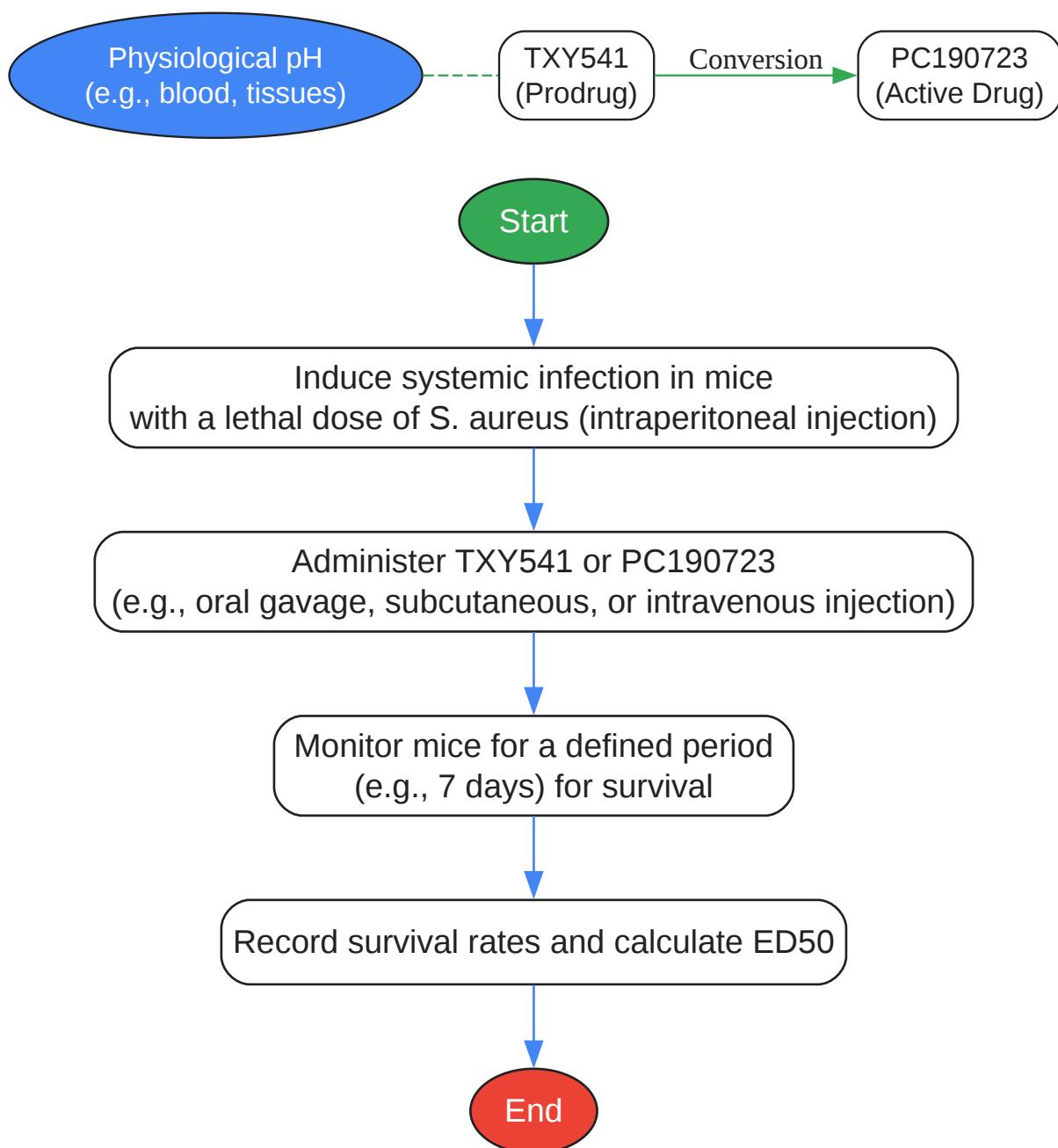
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Figure 1: Mechanism of FtsZ Inhibition by PC190723.

Prodrug Conversion

TXY541 is designed to be more soluble and stable at an acidic pH, facilitating its formulation for oral and intravenous administration. In the physiological environment, it undergoes conversion to the active drug, PC190723. This conversion is believed to occur via pH-dependent hydrolysis.

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